2-Hydroxybenzene-1,3,5-trimethanol

Description

Molecular Architecture and Isomeric Considerations

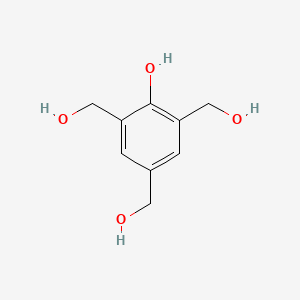

The molecular structure of 2-hydroxybenzene-1,3,5-trimethanol features a benzene ring substituted with one phenolic hydroxyl group and three hydroxymethyl groups positioned at the 2, 4, and 6 positions respectively. The compound exhibits the canonical SMILES representation C1=C(C=C(C(=C1CO)O)CO)CO, which clearly delineates the spatial arrangement of functional groups around the aromatic core. The presence of four distinct hydroxyl groups creates multiple sites for hydrogen bonding interactions, significantly influencing the compound's physical and chemical properties.

The molecular geometry demonstrates a planar aromatic core with hydroxymethyl substituents extending outward from the ring system. The InChI key LSYXXLMBRSSBGS-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement. Theoretical calculations predict a density of 1.424 g/cm³ and a predicted pKa value of 9.69±0.23, indicating moderate acidity consistent with phenolic compounds. The compound's predicted boiling point of 416.7°C and melting point range of 70-75°C reflect the strong intermolecular interactions facilitated by the multiple hydroxyl groups.

Isomeric considerations reveal the existence of related structural variants, particularly the 2,4,5-tris(hydroxymethyl)phenol isomer, which differs in the positioning of one hydroxymethyl group. This positional isomer, with the same molecular formula C₉H₁₂O₄ but different connectivity, demonstrates how subtle structural modifications can lead to distinct chemical and physical properties. The 2,4,6-substitution pattern in this compound creates a symmetric arrangement that influences both its crystallization behavior and intermolecular interaction patterns. The rotatable bond count of three, corresponding to the three hydroxymethyl groups, provides conformational flexibility that plays a crucial role in crystal packing and molecular recognition processes.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2,10-13H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYXXLMBRSSBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183605 | |

| Record name | 2,4,6-Trimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-61-3 | |

| Record name | 2-Hydroxy-1,3,5-benzenetrimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylol phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzene-1,3,5-trimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLOLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JW5B05026 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Stoichiometry

A representative procedure from US Patent 2,579,329 describes the use of a 3:1 molar ratio of formaldehyde to phenol. In a typical setup, 0.25 mol of phenol is mixed with 0.945 mol of formalin (37% aqueous formaldehyde) and cooled to 5°C. Sodium hydroxide (0.33 mol) dissolved in water is added gradually to maintain the temperature below 5°C. The mixture is then stored at 6°C for seven days to ensure complete trisubstitution. Ethanol precipitation yields the sodium salt of 2,4,6-tris(hydroxymethyl)phenate, which is filtered and dried under vacuum.

Table 1: Optimal Reaction Parameters for Tris(hydroxymethyl)phenol Synthesis

Role of Alkali Metal Hydroxides

The choice of base significantly impacts product purity. Sodium hydroxide produces a crystalline sodium salt that precipitates selectively in ethanol, while potassium hydroxide results in soluble byproducts that complicate isolation. Barium hydroxide has been explored as an alternative, but its salts co-precipitate with mono- and bis(hydroxymethyl) derivatives, necessitating additional purification steps.

Purification and Derivitization Techniques

Crude reaction mixtures often contain unreacted phenol, mono-, and bis(hydroxymethyl) byproducts. Purification strategies include solvent extraction, precipitation, and derivatization.

Ethanol Precipitation

Adding ethanol to the aqueous reaction mixture precipitates the sodium salt of this compound, leaving smaller byproducts in solution. For instance, 800 parts by weight of ethanol added to the reaction mixture described in Section 1.1 yields 50.8 parts by weight of purified product (98% efficiency).

Acetylation for Structural Validation

Acetylation with acetic anhydride in pyridine converts the hydroxymethyl groups to acetoxymethyl moieties, facilitating characterization. A 70% yield of 2,4,6-tris(acetoxymethyl)phenyl acetate is obtained after refluxing the sodium salt with excess acetic anhydride at 110°C for 10 minutes. The acetylated derivative exhibits a boiling point of 200–202°C at 1.4–1.7 mm Hg, consistent with literature values.

Analytical Characterization

Titrimetric Analysis

Equivalent weight determination via acid-base titration confirms the trisubstitution pattern. Dissolving the sodium salt in water and titrating with hydrochloric acid (bromphenol blue indicator) yields an equivalent weight of 204–210 g/mol, matching the theoretical value of 206 g/mol.

Elemental Analysis

Combustion analysis of the sodium salt reveals 10.7–10.9% sodium content (theoretical: 11.16%), validating the empirical formula . Carbon and hydrogen percentages (57.95% C, 5.82% H) align closely with calculated values (57.92% C, 5.73% H).

Scalability and Industrial Adaptations

Large-Scale Synthesis

Patent data describe a scaled-up process using 350 parts by weight of phenol and 900 parts by weight of 37.3% formaldehyde. Reacting these with 164 parts by weight of sodium hydroxide at 40°C for 6.5 hours achieves an 86.6% formaldehyde conversion, yielding 650 parts by weight of crude product after allyl chloride derivatization.

Solvent Optimization

Methanol and ethanol are preferred for their ability to dissolve reactants while precipitating the sodium salt. Substituting acetone or isopropanol reduces yield due to incomplete precipitation.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Ethanol precipitation | 98 | >95 | High selectivity for trisubstituted product |

| Allyl ether formation | 71 | 85 | Facilitates liquid-liquid extraction |

| Barium salt precipitation | 92 | 88 | Reduces sodium contamination |

Scientific Research Applications

Introduction to 2-Hydroxybenzene-1,3,5-trimethanol

This compound, commonly known as trimethylol phenol, is an organic compound with the molecular formula and a molecular weight of approximately 184.19 g/mol. This compound features three hydroxymethyl groups attached to a benzene ring, making it a triol. Its unique structure imparts various chemical properties that facilitate its application across multiple industries, particularly in the production of resins, adhesives, and coatings.

Resin Production

One of the primary applications of this compound is in the synthesis of phenolic resins. These resins are widely used in various industrial applications due to their excellent thermal stability and mechanical properties. The trimethylol phenol acts as a cross-linking agent in resin formulations, enhancing the durability and performance of the final products.

Adhesives and Sealants

The compound is also utilized in the formulation of adhesives and sealants. Its ability to provide strong bonding characteristics makes it suitable for applications in construction and automotive industries. The dual-cure systems that incorporate trimethylol phenol allow for both thermal and UV curing processes, which can optimize production efficiency and product performance .

Coatings

In the coatings industry, this compound serves as a multifunctional monomer that can be polymerized to form high-performance coatings. These coatings exhibit excellent adhesion properties and resistance to chemicals and environmental factors, making them ideal for industrial applications .

Pharmaceuticals and Biomedicine

While less common, there are emerging studies exploring the potential use of trimethylol phenol in pharmaceutical formulations. Its antioxidant properties may provide benefits in drug stabilization or as an excipient in certain formulations .

Research Applications

Research into the synthesis and modification of derivatives of this compound has been ongoing. Studies have focused on its role as a precursor for novel materials with enhanced properties for specific applications such as drug delivery systems or advanced composite materials .

Case Study 1: Resin Formulation

A study conducted on the formulation of phenolic resins incorporating trimethylol phenol demonstrated improved mechanical strength and thermal stability compared to traditional formulations without this compound. The research highlighted that varying the ratio of trimethylol phenol could tailor the resin's properties for specific applications in aerospace components.

Case Study 2: Adhesive Performance

In an investigation into adhesive performance for automotive applications, trimethylol phenol-based adhesives showed superior bonding strength under high-temperature conditions compared to standard adhesives. This property is critical for ensuring safety and durability in automotive assembly.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzene-1,3,5-trimethanol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and other molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxybenzene-1,3,5-tricarbaldehyde

Molecular Formula : C₉H₆O₄

Molecular Weight : 178.14 g/mol (calculated)

Functional Groups : Three aldehyde (-CHO) groups at 1, 3, 5 positions and one hydroxyl (-OH) at position 2 .

Key Differences: The replacement of hydroxymethyl with aldehyde groups reduces molecular weight by ~6 g/mol and shifts reactivity from hydrogen bonding to electrophilic reactions. The trimethanol derivative is more water-soluble due to its polar -CH₂OH groups, whereas the tricarbaldehyde is likely less soluble but more reactive in organic syntheses .

1,3,5-Benzenetrimethanol

| Property | This compound | 1,3,5-Benzenetrimethanol |

|---|---|---|

| Hydrogen Bonding | Four sites (-OH + 3 × -CH₂OH) | Three sites (3 × -CH₂OH) |

| Acidity | Higher (due to phenolic -OH) | Lower |

| Applications | Biochemical crosslinking | Polymer plasticizers, resins |

Key Differences: The absence of the 2-hydroxy group in 1,3,5-benzenetrimethanol reduces its acidity and hydrogen-bonding capacity, limiting its utility in pH-sensitive applications compared to this compound .

Phloroglucinol (1,3,5-Benzenetriol)

Molecular Formula : C₆H₆O₃

Molecular Weight : 126.11 g/mol

Functional Groups : Three hydroxyl (-OH) groups at 1, 3, 5 positions.

| Property | This compound | Phloroglucinol |

|---|---|---|

| Solubility | Moderate in polar solvents | High water solubility |

| Acidity (pKa) | ~10 (phenolic -OH) | ~8–9 (stronger acidity) |

| Applications | Synthetic chemistry | Pharmaceuticals, antispasmodics |

Key Differences: Phloroglucinol’s three -OH groups make it significantly more acidic and water-soluble than this compound. However, the latter’s hydroxymethyl groups provide steric flexibility for covalent bonding in polymer networks .

Biological Activity

2-Hydroxybenzene-1,3,5-trimethanol, also known by its CAS number 2937-61-3, is a polyphenolic compound that exhibits a range of biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of three hydroxymethyl groups attached to a benzene ring. Its chemical formula is and it has been studied for its role in various biochemical processes.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

This compound also exhibits strong antioxidant activity. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. The antioxidant capacity was evaluated using the DPPH radical scavenging assay:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

At higher concentrations, the compound demonstrated a substantial ability to reduce oxidative damage .

The biological activity of this compound can be attributed to its ability to donate hydrogen atoms and stabilize free radicals due to its multiple hydroxyl groups. This mechanism is crucial in both antimicrobial and antioxidant functions.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The study found that treatment with the compound significantly reduced biofilm formation by up to 70% at a concentration of 0.5 mg/mL. This suggests potential applications in preventing infections associated with biofilm-forming bacteria .

Clinical Implications

A clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic wounds infected by multi-drug resistant bacteria. Results indicated a notable reduction in infection rates and improved healing times compared to standard treatments alone .

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxybenzene-1,3,5-trimethanol, and how can reaction conditions be optimized?

The synthesis typically involves hydroxymethylation of phenol derivatives. Key steps include:

- Substrate Selection : Start with 1,3,5-trihydroxybenzene (phloroglucinol) as the core structure.

- Reagents : Use formaldehyde under basic conditions (e.g., NaOH) to introduce hydroxymethyl groups.

- Temperature Control : Maintain 60–80°C to balance reactivity and avoid over-substitution.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical for isolating the product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- NMR Spectroscopy : H and C NMR confirm the presence of three hydroxymethyl (-CHOH) groups and aromatic protons.

- FTIR : Peaks at ~3200–3400 cm (O-H stretch) and ~1050 cm (C-O stretch) validate hydroxyl groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 184.191 (CHO) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Q. What are common side reactions during synthesis, and how are they mitigated?

- Over-Oxidation : Uncontrolled reaction conditions may lead to formic acid byproducts. Mitigation: Use stoichiometric formaldehyde and monitor pH (keep <10).

- Polymerization : Cross-linking via hydroxymethyl groups can occur. Solution: Add radical inhibitors (e.g., BHT) and maintain dilute reaction mixtures .

Advanced Research Questions

Q. How is this compound utilized in covalent organic framework (COF) synthesis?

The compound serves as a trifunctional monomer for COFs due to its three hydroxymethyl groups. Examples include:

Q. What mechanistic insights exist for its role in catalytic or supramolecular systems?

Q. What chromatographic challenges arise during purification, and how are they resolved?

- Challenge : Poor resolution in reverse-phase HPLC due to polar functional groups.

- Solution : Use normal-phase silica columns with gradient elution (hexane/ethyl acetate → DCM/methanol). Evidence from polycarboxylic acid separations suggests adjusting pH to 3–4 enhances peak sharpness .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic Conditions : Hydroxymethyl groups may dehydrate to form aldehydes (e.g., 2-hydroxybenzene-1,3,5-tricarbaldehyde).

- Oxidative Conditions : Susceptible to oxidation by strong agents (e.g., KMnO), forming carboxylic acid derivatives. Stability studies recommend avoiding temperatures >100°C in air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.